An In-depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid: A Key Building Block in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids has become a cornerstone for the development of novel therapeutics with enhanced properties. Among these, β-amino acid derivatives have garnered significant attention for their ability to impart unique conformational constraints and increased stability to peptides. This guide provides a comprehensive technical overview of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid , a versatile building block with significant potential in pharmaceutical and biochemical research.
This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group, a β-amino acid backbone, and a methoxyphenyl moiety, offers a unique combination of stability, reactivity, and biocompatibility. Its structure is particularly amenable to solid-phase peptide synthesis (SPPS) and the construction of complex bioactive molecules.[1] Researchers in pharmaceutical development have utilized this intermediate in the synthesis of drugs targeting neurological disorders, leveraging its capacity to modulate neurotransmitter activity.[1] This guide will delve into the chemical and physical properties of this compound, provide a detailed synthesis protocol, explore its applications, and offer insights into its role in advancing drug development.
Chemical Structure and Properties
The unique trifecta of a Boc-protected amine, a propionic acid backbone, and a 4-methoxyphenyl group endows this molecule with a distinct set of chemical and physical characteristics that are highly advantageous in synthetic and medicinal chemistry.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid . It is also commonly referred to by the synonym (R,S)-Boc-3-amino-2-(4-methoxybenzyl)-propionic acid.[1]
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 683218-95-3 | [1] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1] |
| Molecular Weight | 309.36 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 72-81 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | 0-8 °C | [1] |
The Boc protecting group is crucial for its application in peptide synthesis, as it masks the reactivity of the amine group, allowing for controlled, stepwise elongation of a peptide chain. This protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, a key feature in orthogonal protection strategies.[2] The methoxyphenyl group contributes to the molecule's overall solubility and can participate in specific interactions with biological targets.[1]
Structural Visualization
The three-dimensional arrangement of atoms in 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid is central to its function. The following diagram illustrates its chemical structure.
Caption: Chemical structure of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid.
Synthesis Protocol
The synthesis of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid can be achieved through a multi-step process. The following protocol is a representative method, adapted from general procedures for the synthesis of Boc-protected β-amino acids.
Workflow Diagram
Caption: General synthetic workflow for the target compound.
Detailed Experimental Procedure
Step 1: Synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (Mannich-type Reaction)
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To a stirred solution of 4-methoxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., ethanol), add aqueous formaldehyde (1.1 equivalents) and aqueous ammonia (1.2 equivalents).
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Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
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Acidify the residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
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Adjust the pH of the aqueous layer to 7-8 with a base (e.g., sodium bicarbonate) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid.
Step 2: N-Boc Protection
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Suspend 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.
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To this suspension, add a base such as triethylamine (2.5 equivalents) or sodium hydroxide to maintain a basic pH.
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Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while stirring vigorously at room temperature.
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Continue stirring for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, acidify the mixture to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).
-
Extract the product into an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid.[3]
Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.
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Ventilation: All steps should be performed in a well-ventilated fume hood.
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Reagent Handling:
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Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Avoid inhalation of dust.
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Acids and Bases: Handle with care as they are corrosive.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Applications in Research and Development
The unique structural features of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid make it a valuable tool in several areas of scientific research, most notably in peptide science and medicinal chemistry.
Inhibition of Amyloid Fibril Formation
A significant application of this compound is in the design of peptide analogues that can inhibit the formation of amyloid fibrils. Amyloid fibril deposition is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. Research has shown that incorporating 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid into a peptide sequence can completely inhibit amyloid fibril formation.[4]
The rationale behind this application lies in the ability of the β-amino acid to disrupt the β-sheet structures that are critical for amyloid fibril assembly. The bulky side group and the altered backbone conformation introduced by this non-canonical amino acid interfere with the hydrogen bonding patterns required for fibril elongation.
Peptide Synthesis and Drug Design
As a protected amino acid, this compound is a key building block in the synthesis of peptidomimetics and therapeutic peptides.[1] The incorporation of this β-amino acid can lead to:
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Enhanced Proteolytic Stability: The unnatural backbone is less susceptible to degradation by proteases, which can increase the in vivo half-life of a peptide drug.
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Conformational Constraint: The structure can induce specific secondary structures (e.g., helices or turns) in a peptide, which can be crucial for binding to a biological target with high affinity and selectivity.
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Improved Pharmacokinetic Properties: The methoxyphenyl group can modulate the lipophilicity of the resulting peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Material Science and Bioconjugation
The carboxylic acid and the protected amine functionalities provide orthogonal handles for further chemical modification. This allows for the incorporation of the molecule into larger scaffolds, such as polymers and hydrogels, for applications in tissue engineering and drug delivery.[1] It can also be used in bioconjugation to attach peptides to surfaces or other molecules for the development of biosensors and other diagnostic tools.
Conclusion
2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid is a highly versatile and valuable synthetic building block for researchers, scientists, and drug development professionals. Its unique structural features, combining a protected β-amino acid with a functionalized aromatic side chain, provide a powerful tool for the design and synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential. The demonstrated application in the inhibition of amyloid fibril formation highlights its potential in the development of new treatments for neurodegenerative diseases. As the field of peptide and protein therapeutics continues to expand, the demand for such specialized amino acid derivatives is expected to grow, further solidifying the importance of this compound in medicinal chemistry.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
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PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Novel process for the preparation of amino acid derivatives.
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PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved January 20, 2026, from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 20, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved January 20, 2026, from [Link]
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- 1. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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